molecular formula C19H16ClN3OS B2588870 2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888433-81-6

2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2588870
CAS RN: 888433-81-6
M. Wt: 369.87
InChI Key: YQMCGTHGKFLMLE-UHFFFAOYSA-N
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Description

The compound “2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a type of indole derivative . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are often used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of tricyclic-fused pyrimido[4,5-b]indol-2-amines, which includes the compound , can be achieved through an annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium . This method is noted for its mild and economical reaction conditions, easy handling, and lesser impact on the environment .


Molecular Structure Analysis

The molecular structure of this compound, like other indole derivatives, contains a benzopyrrole, which is a benzenoid nucleus with 10 π-electrons . This makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives, including the compound , have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives . They are often used in the synthesis of various organic compounds .

Scientific Research Applications

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . This suggests that the compound “2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one”, as an indole derivative, may also have potential for further exploration in various therapeutic applications .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-2-23-18(24)17-16(13-8-4-6-10-15(13)21-17)22-19(23)25-11-12-7-3-5-9-14(12)20/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMCGTHGKFLMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

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